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Abstract
Amiprilose (designated as SM-1213), a novel, synthetic carbohydrate-derived compound, has

been investigated for its anti-inflammatory and immunomodulatory properties, primarily in the

context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the

discovery, development, and mechanism of action of Amiprilose hydrochloride. It includes a

summary of key preclinical and clinical findings, detailed experimental protocols, and a

visualization of its proposed signaling pathways. The data presented herein suggests that

Amiprilose exerts its therapeutic effects through the modulation of key inflammatory

mediators, including interleukins and prostaglandins, highlighting its potential as a therapeutic

agent for inflammatory diseases.

Introduction
Amiprilose hydrochloride is a carbohydrate-derived molecule identified as a potential

therapeutic agent for inflammatory conditions, most notably rheumatoid arthritis. It is a modified

hexose sugar with a chemical structure of 1,2-O-isopropylidene-3-O-(3'-

(dimethylamino)propyl)-α-D-glucofuranose hydrochloride. The development of Amiprilose
stemmed from the search for novel anti-inflammatory agents with favorable safety profiles. This

whitepaper will detail the scientific journey of Amiprilose from its chemical synthesis and

preclinical evaluation to its assessment in clinical trials.
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Chemical Properties and Synthesis
Amiprilose is a synthetic monosaccharide. Its absolute configuration has been established

through a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Structure:

IUPAC Name: (1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-

3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-5-yl]ethane-1,2-diol hydrochloride

Molecular Formula: C₁₄H₂₇NO₆ · HCl

Molecular Weight: 341.83 g/mol

Synthesis of Amiprilose Hydrochloride
A plausible synthetic route for Amiprilose hydrochloride starts with the readily available D-

glucose. The synthesis involves the protection of hydroxyl groups, followed by the introduction

of the dimethylaminopropyl side chain and subsequent deprotection and salt formation.

Experimental Protocol: Synthesis of Amiprilose Precursor (Illustrative)

Protection of D-glucose: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is synthesized from

D-glucose by reaction with acetone in the presence of a catalyst like sulfuric acid.

Alkylation: The partially protected glucofuranose derivative is then alkylated at the 3-hydroxyl

position with a suitable 3-(dimethylamino)propyl halide in the presence of a base.

Deprotection and Salt Formation: The remaining protecting groups are selectively removed,

and the final product is converted to its hydrochloride salt.

Preclinical Development
The preclinical evaluation of Amiprilose hydrochloride involved both in vitro and in vivo studies

to characterize its anti-inflammatory and immunomodulatory activities.

In Vitro Studies
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In vitro experiments using synovial fibroblasts, key cells in the pathology of rheumatoid arthritis,

demonstrated the direct cellular effects of Amiprilose.

Key Findings:

Antiproliferative Effects: Amiprilose hydrochloride at a concentration of 1 mg/ml suppressed

the proliferation of cultured rabbit synovial fibroblasts by 78%, as measured by ³H-thymidine

incorporation.

Inhibition of Prostaglandin E2 (PGE2) Production: Amiprilose hydrochloride dose-

dependently reduced the levels of PGE2, a key inflammatory mediator, in the supernatant of

rabbit synoviocytes by up to 73%.

Immunomodulatory Effects on Cytokines:

Amiprilose hydrochloride significantly decreased the production of Interleukin-1 beta (IL-

1β) in cultures of human peripheral blood monocytes.

At high concentrations, it decreased Interleukin-2 (IL-2) production by mitogen-activated

human peripheral blood lymphocytes. Conversely, at lower concentrations (1-10 µg/ml), it

enhanced IL-2 levels.

Experimental Protocols:

Synovial Fibroblast Proliferation Assay:

Rabbit synovial fibroblasts are cultured in appropriate media.

Cells are treated with varying concentrations of Amiprilose hydrochloride or a vehicle

control.

³H-thymidine is added to the cultures for a specified period.

The incorporation of ³H-thymidine into the DNA of proliferating cells is measured using a

scintillation counter.

PGE2 Measurement:
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Rabbit synoviocytes are cultured and treated with Amiprilose hydrochloride.

The culture supernatant is collected.

PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent

assay (ELISA).

Cytokine Production Assays:

Human peripheral blood monocytes or lymphocytes are isolated and cultured.

Cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence

of Amiprilose hydrochloride.

Culture supernatants are collected, and the concentrations of IL-1β and IL-2 are

determined by ELISA.

In Vivo Studies
The efficacy of Amiprilose hydrochloride in a disease-relevant context was evaluated in animal

models of arthritis.

Key Findings:

Collagen-Induced Arthritis (CIA) in Rats:

In Louvain (LOU) rats, oral administration of Amiprilose hydrochloride (1 mg/ml in

drinking water) significantly reduced the incidence of arthritis to 15% compared to 36% in

the control group (p < 0.01).

In Sprague-Dawley (SD) rats, while the overall incidence was not significantly different, the

prevalence of arthritis on days 16 and 21 was significantly lower in the Amiprilose-treated

group (p < 0.03).

Experimental Protocol: Collagen-Induced Arthritis in Rats

Immunization: Louvain or Sprague-Dawley rats are immunized with an emulsion of chick

type II collagen and complete Freund's adjuvant.
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Treatment: Following immunization, one group of rats receives Amiprilose hydrochloride in

their drinking water (e.g., 1 mg/ml), while the control group receives plain water.

Assessment: The incidence and severity of arthritis are monitored over several weeks.

Clinical signs such as joint swelling, redness, and ankylosis are scored.

Immunological Analysis: At the end of the study, blood and tissues can be collected to

measure antibody titers to type II collagen and to perform histological analysis of the joints.

Clinical Development
Amiprilose hydrochloride has been evaluated in clinical trials for the treatment of rheumatoid

arthritis.

Phase II/III Clinical Trials in Rheumatoid Arthritis
Two key multicenter, randomized, double-blind, placebo-controlled trials have assessed the

efficacy and safety of Amiprilose hydrochloride in patients with active rheumatoid arthritis.

Trial 1: 12-Week Study

Design: 201 patients with functional class I and II rheumatoid arthritis were randomized to

receive either Amiprilose hydrochloride (6 g/day ) or a placebo for 12 weeks.

Efficacy:

Statistically significant improvements (p < 0.05) from baseline were observed in the

Amiprilose group compared to the placebo group for the number of painful and swollen

joints, joint pain and swelling indices, and grip strength within 4 to 6 weeks.

The overall therapeutic response rate was 41% in the Amiprilose group versus 21% in

the placebo group (p = 0.003).

Safety: The incidence of adverse events was similar between the Amiprilose (67%) and

placebo (63%) groups. One case of thrombocytopenia of unknown cause was reported in the

Amiprilose group.

Trial 2: 20-Week Study
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Design: 103 patients were randomized to Amiprilose hydrochloride and 115 to placebo for

20 weeks.

Efficacy:

Statistically significant improvements were achieved in the Amiprilose group for the

number of swollen joints (p ≤ 0.04), the number of patients with a ≥50% reduction in

swollen joints (p ≤ 0.04), and the mean erythrocyte sedimentation rate (p ≤ 0.03).

A significant improvement was also seen based on the Paulus composite score criteria (p

≤ 0.02).

Safety: No side effects clearly attributable to the drug were noted.

Mechanism of Action and Signaling Pathways
The preclinical data suggests that Amiprilose hydrochloride exerts its anti-inflammatory and

immunomodulatory effects through a multi-faceted mechanism involving the inhibition of pro-

inflammatory mediators and the modulation of cytokine production.

Proposed Mechanism of Action:

Inhibition of Prostaglandin Synthesis: Amiprilose reduces the production of PGE2, a key

mediator of inflammation and pain. This is likely achieved through the modulation of the

cyclooxygenase (COX) pathway.

Modulation of Cytokine Production: Amiprilose has a dual effect on key cytokines. It inhibits

the production of the pro-inflammatory cytokine IL-1β while having a concentration-

dependent effect on IL-2, a cytokine crucial for T-cell proliferation.

Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by Amiprilose.
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Caption: Proposed inhibition of the Prostaglandin E2 (PGE2) synthesis pathway by

Amiprilose.
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Caption: Proposed immunomodulatory effects of Amiprilose on cytokine production.

Summary and Future Directions
Amiprilose hydrochloride is a novel synthetic carbohydrate that has demonstrated modest but

significant anti-inflammatory and immunomodulatory effects in both preclinical models and
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clinical trials of rheumatoid arthritis. Its mechanism of action appears to involve the inhibition of

PGE2 production and the modulation of key cytokines such as IL-1β and IL-2. The favorable

safety profile observed in clinical studies is a notable feature of this compound.

Further research is warranted to fully elucidate the precise molecular targets of Amiprilose and

to explore its therapeutic potential in other inflammatory and autoimmune diseases. The

development of more potent analogues, as suggested by preclinical findings, could also be a

promising avenue for future drug discovery efforts in this class of compounds.

Data Summary Tables
Table 1: Summary of Preclinical In Vitro Data

Parameter Cell Type Treatment Result

Cell Proliferation
Rabbit Synovial

Fibroblasts

Amiprilose HCl (1

mg/ml)

78% suppression of

³H-thymidine

incorporation

PGE2 Production Rabbit Synoviocytes Amiprilose HCl Up to 73% reduction

IL-1β Production
Human Peripheral

Blood Monocytes
Amiprilose HCl Significant decrease

IL-2 Production
Human Peripheral

Blood Lymphocytes

Amiprilose HCl (high

conc.)
Decreased production

IL-2 Production
Human Peripheral

Blood Lymphocytes

Amiprilose HCl (1-10

µg/ml)
Increased production

Table 2: Summary of Preclinical In Vivo Data (Collagen-Induced Arthritis)
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Animal Model Treatment Key Outcome Result p-value

Louvain (LOU)

Rats

Amiprilose HCl

(1 mg/ml)

Arthritis

Incidence

15% (vs. 36%

control)
< 0.01

Sprague-Dawley

(SD) Rats

Amiprilose HCl

(1 mg/ml)

Arthritis

Prevalence (Day

16 & 21)

Significantly

lower
< 0.03

Table 3: Summary of Clinical Trial Efficacy Data in Rheumatoid Arthritis

Trial Duration Endpoint
Amiprilose HCl
Group

Placebo Group p-value

12 Weeks

Overall

Therapeutic

Response

41% 21% 0.003

20 Weeks
Number of

Swollen Joints

Statistically

significant

improvement

- ≤ 0.04

20 Weeks
≥50% Reduction

in Swollen Joints

Statistically

significant

improvement

- ≤ 0.04

20 Weeks
Paulus

Composite Score

Statistically

significant

improvement

- ≤ 0.02

20 Weeks

Mean

Erythrocyte

Sedimentation

Rate

Statistically

significant

improvement

- ≤ 0.03
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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